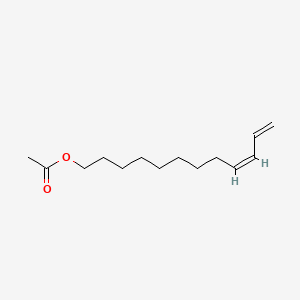
(Z)-Dodeca-9,11-dienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dodeca-9,11-dienyl acetate: is an organic compound characterized by its unique structure, which includes a dodecane backbone with double bonds at the 9th and 11th positions in the Z-configuration, and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodeca-9,11-dienyl acetate typically involves the use of alkenyl halides and acetates. One common method is the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Dodeca-9,11-dienyl acetate can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol (MeOH).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Various esters and ethers.
Scientific Research Applications
Chemistry: In chemistry, (Z)-Dodeca-9,11-dienyl acetate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its role in pheromone signaling in insects. It is used to study the behavior and communication of certain moth species .
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industry, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.
Mechanism of Action
The mechanism of action of (Z)-Dodeca-9,11-dienyl acetate in biological systems involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that results in behavioral changes, such as attraction or repulsion .
Comparison with Similar Compounds
(Z)-11-Hexadecenyl acetate: Another insect pheromone with a similar structure but a longer carbon chain.
(Z)-3-Hexenyl acetate: A plant volatile compound with a shorter carbon chain and different double bond positions.
Uniqueness: What sets (Z)-Dodeca-9,11-dienyl acetate apart is its specific double bond configuration and chain length, which confer unique chemical and biological properties. Its specific interaction with insect olfactory receptors makes it a valuable tool in pest management and ecological studies .
Properties
CAS No. |
51760-35-1 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(9Z)-dodeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4- |
InChI Key |
ARPQLVHCERGNAB-PLNGDYQASA-N |
Isomeric SMILES |
CC(=O)OCCCCCCCC/C=C\C=C |
Canonical SMILES |
CC(=O)OCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
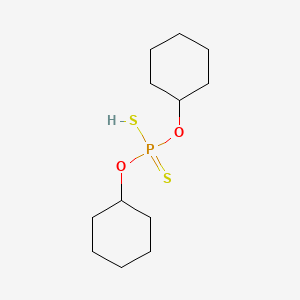
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)

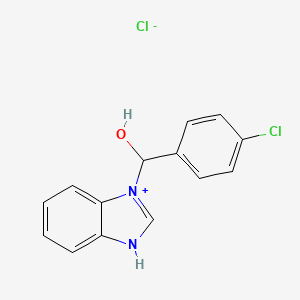
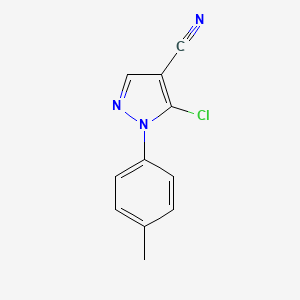

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
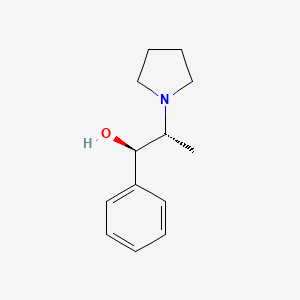
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)



